Difenacoum

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water at 20 °C, 0.0025 mg/L at pH 4.0; 0.483 mg/L at pH 6.5; 3.72 mg/L at pH 8.9

Slightly soluble in alcohols; soluble in acetone, chloroform, and other chlorinated solvents.

Moderately soluble in acetone and ethanol; practically insoluble in petroleum ether

In acetone, chloroform >50; ethyl acetate 2, benzene 0.6 (all in g/L at 25 °C)

Synonyms

Canonical SMILES

Mode of Action:

Difenacoum acts by inhibiting Vitamin K epoxide reductase, an enzyme essential for the production of clotting factors in the blood. This disrupts the rodent's natural clotting cascade, leading to internal bleeding and death []. Researchers use Difenacoum to study anticoagulant mechanisms and their impact on rodent physiology.

Field Trials and Population Control:

Difenacoum is employed in field trials to assess its efficacy in controlling rodent populations in specific environments. Researchers monitor rodent activity and mortality rates after Difenacoum bait application to evaluate its effectiveness and potential impact on non-target species [].

Development of Eco-Friendly Rodenticides:

Difenacoum's stereochemistry, the spatial arrangement of its molecules, is a subject of research to develop more environmentally friendly rodenticides. Studies explore the differences between Difenacoum's isomers (mirror image molecules) to create formulations with reduced persistence in non-target animals []. This research aims to minimize secondary poisoning risks that occur when predators consume Difenacoum-contaminated rodents.

Comparative Studies with Other Anticoagulants:

Difenacoum's properties are compared with other anticoagulant rodenticides to assess its potency, speed of action, and potential for resistance development in rodent populations. These studies help researchers choose the most effective and appropriate rodenticide for specific research needs [].

Development of Antidotes:

Research explores the development of antidotes for Difenacoum poisoning in accidental scenarios. By understanding Difenacoum's mechanism of action, scientists can design antidotes that counteract its effects and save non-target animals exposed to the rodenticide [].

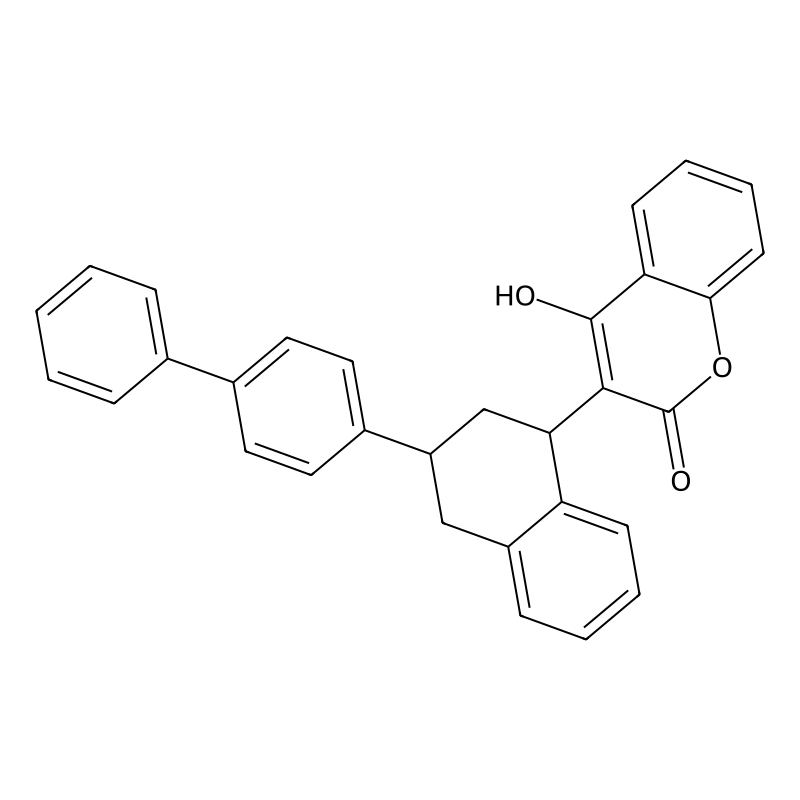

Difenacoum is a potent anticoagulant rodenticide belonging to the 4-hydroxycoumarin class of compounds. Its chemical structure is characterized by a complex arrangement of rings and functional groups, with the molecular formula C₃₁H₂₄O₃ and a molecular weight of approximately 444.5 g/mol. Difenacoum works by inhibiting vitamin K epoxide reductase, an essential enzyme in the synthesis of vitamin K-dependent clotting factors, which leads to impaired blood coagulation in rodents. It was first introduced in 1976 and gained registration for use in the United States in 2007 .

Difenacoum acts as a vitamin K antagonist. Vitamin K is crucial for the production of blood clotting factors in the liver []. Difenacoum competitively inhibits the enzyme vitamin K epoxide reductase, hindering the regeneration of Vitamin K and leading to a deficiency in the body []. This deficiency disrupts the blood clotting cascade, causing internal bleeding and eventually death in rodents that ingest Difenacoum [].

Difenacoum undergoes several metabolic transformations within biological systems. Upon ingestion, it is rapidly absorbed and extensively metabolized primarily in the liver, where it produces multiple metabolites. The major metabolic pathway involves the reduction of the compound, leading to various hydroxycoumarin derivatives. The elimination of difenacoum and its metabolites occurs predominantly through feces, with a biphasic elimination pattern observed .

The compound's interactions with vitamin K-dependent enzymes are crucial to its anticoagulant activity, as it inhibits the regeneration of vitamin K hydroquinone, essential for synthesizing clotting factors II (prothrombin), VII, IX, and X .

Difenacoum exhibits significant biological activity as an anticoagulant. Its mechanism of action involves disrupting the synthesis of vitamin K-dependent clotting factors, leading to increased bleeding tendencies in target species such as rodents. The anticoagulant effects manifest as internal hemorrhaging due to insufficient clot formation. Difenacoum is highly toxic not only to rodents but also poses risks to non-target wildlife, including birds and aquatic organisms .

In laboratory studies, difenacoum has been shown to have a high affinity for liver tissues, where it accumulates significantly post-ingestion .

The synthesis of difenacoum typically involves multi-step organic reactions starting from simpler coumarin derivatives. The synthetic pathway generally includes:

- Formation of Coumarin Backbone: Starting from phenolic compounds and appropriate aldehydes or ketones.

- Introduction of Biphenyl Group: This involves coupling reactions that introduce biphenyl moieties into the coumarin structure.

- Hydroxylation: Hydroxyl groups are added at specific positions to enhance biological activity.

- Isomer Separation: Difenacoum exists as a mixture of cis and trans isomers; purification processes are employed to isolate these forms .

Difenacoum is primarily utilized as a rodenticide in agricultural and urban settings due to its effectiveness against resistant rodent populations. Its formulation often includes bait mixtures that attract rodents while minimizing exposure to non-target species. The compound's high lipophilicity allows for effective absorption through biological membranes, making it particularly suitable for use in various bait formulations .

Studies on difenacoum have demonstrated its interactions with various biological systems:

- Toxicological Studies: Research indicates that difenacoum can cause significant toxicity in mammals and birds through primary or secondary exposure when they consume poisoned rodents.

- Ecotoxicological Impact: Difenacoum has been shown to be highly toxic to aquatic life forms, including fish and algae, raising concerns about environmental contamination following its application .

- Vitamin K Interaction: Difenacoum's mechanism directly affects vitamin K metabolism; thus, studies often focus on its potential effects on vitamin K levels in both target and non-target species .

Difenacoum shares similarities with several other anticoagulant rodenticides, particularly those within the 4-hydroxycoumarin class. Below is a comparison highlighting its uniqueness:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Warfarin | First-generation anticoagulant; widely used | Less potent than second-generation rodenticides; requires higher doses for efficacy |

| Brodifacoum | Second-generation anticoagulant; very potent | Longer half-life than difenacoum; more persistent in tissues |

| Bromadiolone | Similar mechanism; used widely for rodent control | Less toxic to non-target species compared to difenacoum |

| Chlorophacinone | Another second-generation anticoagulant | Different chemical structure; less effective against resistant rodent populations |

Difenacoum stands out due to its high potency against resistant rodent populations and its significant environmental persistence compared to some other anticoagulants .

Difenacoum emerged in the 1970s as part of efforts to counteract warfarin resistance in rodents, which had rendered first-generation anticoagulants ineffective. Early laboratory evaluations (circa 1974) demonstrated its superior activity against warfarin-resistant Rattus norvegicus (common rats) compared to contemporaries like coumatetralyl. Its synthesis involved innovative Friedel-Crafts acylation and intramolecular cyclization techniques, enabling efficient production from phenylacetyl chloride derivatives. Key advancements included the development of quasicongenic rat strains to isolate resistance mechanisms, revealing that difenacoum’s efficacy stemmed not only from its chemical structure but also from enhanced metabolic detoxification pathways in resistant populations.

Nomenclature and Classification

Difenacoum is chemically defined by its complex aromatic structure, which includes a 4-hydroxycoumarin core linked to a biphenyl-tetrahydronaphthalene moiety.

| Parameter | Value |

|---|---|

| IUPAC Name | 3-[(1RS,3RS;1RS,3SR)-3-Biphenyl-4-yl-1,2,3,4-tetrahydro-1-naphthyl]-4-hydroxychromen-2-one |

| CAS Registry Number | 56073-07-5 |

| Molecular Formula | C₃₁H₂₄O₃ |

| Molecular Weight | 444.52 g/mol |

| Chemical Class | 4-Hydroxycoumarin anticoagulant (second-generation) |

| InChI Key | FVQITOLOYMWVFU-UHFFFAOYSA-N |

This classification underscores its structural similarity to related superwarfarins like brodifacoum and difethialone, though difenacoum lacks bromination.

Global Registration Status and Regulatory Framework

Difenacoum is regulated under stringent protocols due to its persistence and bioaccumulation potential.

Regulatory approvals emphasize its efficacy against warfarin-resistant strains while acknowledging risks of secondary poisoning in non-target species.

Current Research Significance in Rodenticide Chemistry

Ongoing studies focus on optimizing difenacoum’s application and understanding resistance mechanisms.

Resistance Dynamics

Difenacoum resistance in Rattus norvegicus populations, particularly in Berkshire and Hampshire (UK), is linked to a combination of genetic mutations (e.g., L120Q in VKORC1) and enhanced cytochrome P450 (CYP450)-mediated metabolism. Quasicongenic strains have demonstrated that CYP450-driven detoxification accelerates difenacoum clearance, reducing its efficacy in resistant populations.

Diastereomer-Specific Pharmacokinetics

Research has isolated cis- and trans-diastereomers of difenacoum, revealing distinct persistence rates:

| Diastereomer | Half-Life | Tissue Retention |

|---|---|---|

| Cis | Longer | Higher accumulation |

| Trans | Shorter | Reduced bioavailability |

Trans-diastereomers exhibit faster elimination, potentially reducing environmental persistence.

Synthetic Innovations

Modern synthesis routes prioritize efficiency, employing organocopper-mediated coupling to form the biphenyl-tetrahydronaphthalene backbone. These methods improve yield and scalability compared to earlier multi-step processes.

Molecular Formula and Mass

Difenacoum possesses the molecular formula C₃₁H₂₄O₃, representing a complex organic compound with thirty-one carbon atoms, twenty-four hydrogen atoms, and three oxygen atoms [1] [2] [3]. The compound exhibits a molecular weight of 444.52 grams per mole, with an exact mass of 444.17300 atomic mass units as determined by high-resolution mass spectrometry [1] [12]. The Chemical Abstracts Service registry number for difenacoum is 56073-07-5, providing its unique chemical identifier [1] [3] [19].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₁H₂₄O₃ | [1] [2] [3] |

| Molecular Weight | 444.52 g/mol | [1] [2] [12] |

| Exact Mass | 444.17300 amu | [1] [12] |

| CAS Number | 56073-07-5 | [1] [3] [19] |

Structural Characteristics and Functional Groups

Difenacoum exhibits a complex molecular architecture comprising multiple interconnected ring systems and functional groups [1] [3] [19]. The compound features a 4-hydroxycoumarin core structure, which constitutes the fundamental pharmacophore responsible for its biological activity [3] [6] [18]. This core consists of a benzopyran ring system with a hydroxyl group positioned at the fourth carbon of the coumarin moiety [1] [3].

The molecule incorporates a tetrahydronaphthalene ring system, also known as tetralin, which represents a partially hydrogenated naphthalene structure [11] [3]. This tetralin ring serves as a crucial structural bridge connecting the coumarin core to the biphenyl substituent [11] [19]. The biphenyl group consists of two directly connected phenyl rings, contributing significantly to the compound's hydrophobic character and biological potency [1] [18].

| Functional Group | Chemical Formula | Description |

|---|---|---|

| 4-Hydroxycoumarin | C₉H₆O₃ | Core structure with hydroxyl group at position 4 |

| Tetrahydronaphthalene | C₁₀H₁₂ | Partially hydrogenated naphthalene ring system |

| Biphenyl | C₁₂H₁₀ | Two directly connected phenyl rings |

| Benzopyran | C₉H₈O₂ | Benzene ring fused to pyran ring (part of coumarin) |

The International Union of Pure and Applied Chemistry systematic name for difenacoum is 3-[(1Ξ,3Ξ)-3-[1,1′-biphenyl]-4-yl-1,2,3,4-tetrahydronaphthalen-1-yl]-4-hydroxy-2H-1-benzopyran-2-one [19]. This nomenclature precisely describes the compound's structural arrangement, indicating the substitution pattern and stereochemical considerations [19].

Isomeric Composition (cis/trans Isomers)

Difenacoum exists as a mixture of stereoisomers due to the presence of two chiral centers located at positions 1 and 3 of the tetrahydronaphthalene ring system [5] [8] [11]. The commercial preparation of difenacoum typically contains approximately 57% cis-isomers and 43% trans-isomers [5]. These diastereomeric forms differ in their spatial arrangement of substituents around the chiral carbons [5] [8].

| Isomer Type | Configuration | Commercial Percentage | Pharmacokinetic Properties |

|---|---|---|---|

| Cis-Difenacoum | (1R,3S) or (1S,3R) | 57% | Longer half-life, higher tissue persistence |

| Trans-Difenacoum | (1R,3R) or (1S,3S) | 43% | Shorter half-life, 5-fold faster elimination |

Research has demonstrated significant differences in the pharmacokinetic behavior of these isomers [5]. The cis-isomers exhibit prolonged tissue persistence with substantially longer elimination half-lives compared to the trans-isomers [5]. Studies have shown that the trans-isomers demonstrate a half-life approximately five times shorter than the cis-isomers, suggesting preferential metabolism or elimination of the trans configuration [5] [3].

The peak blood concentration of the cis-isomer reaches approximately 0.21 micrograms equivalent per milliliter, which is approximately 2.5 times greater than the trans-isomer concentration of 0.08 micrograms equivalent per milliliter at eight hours post-administration [3]. This differential pharmacokinetic behavior has important implications for the compound's biological activity and environmental persistence [5].

Stereochemistry and Configuration

The stereochemical complexity of difenacoum arises from two asymmetric carbon centers within the tetrahydronaphthalene ring system [5] [8] [11]. These chiral centers theoretically allow for four possible stereoisomeric configurations, although only two diastereomeric pairs are commonly observed in commercial preparations [5] [8].

| Stereochemical Aspect | Details | Description |

|---|---|---|

| Chiral Centers | 2 | Located at positions 1 and 3 of tetrahydronaphthalene ring |

| Theoretical Stereoisomers | 4 | Calculated as 2² = 4 possible configurations |

| Observed Isomers | 2 | Cis and trans diastereomers |

| Commercial Ratio | 57:43 | Cis to trans isomer ratio |

The cis configuration refers to the arrangement where substituents on the tetrahydronaphthalene ring are positioned on the same side of the molecular plane [13]. Conversely, the trans configuration involves substituents positioned on opposite sides of the molecular plane [13]. This spatial arrangement significantly influences the compound's interaction with biological targets and its metabolic fate [5] [8].

Advanced analytical techniques, including chiral liquid chromatography coupled with tandem mass spectrometry, have been developed to separate and quantify these stereoisomers [8]. The separation relies on differential intermolecular interactions between the chiral stationary phase and the stereoisomers, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric effects [8].

Relationship to Other 4-Hydroxycoumarin Derivatives

Difenacoum belongs to the second generation of 4-hydroxycoumarin anticoagulant compounds, sharing structural similarities with other members of this chemical class while exhibiting distinct molecular features [3] [6] [18]. The compound represents a significant advancement over first-generation anticoagulants such as warfarin in terms of structural complexity and biological potency [18] [22].

| Compound | Formula | Molecular Weight (g/mol) | Generation | Key Structural Feature |

|---|---|---|---|---|

| Difenacoum | C₃₁H₂₄O₃ | 444.52 | Second | Tetrahydronaphthalene-biphenyl side chain |

| Warfarin | C₁₉H₁₆O₄ | 308.33 | First | Phenylacetone side chain |

| Brodifacoum | C₃₁H₂₃BrO₃ | 523.42 | Second | Brominated biphenyl-tetrahydronaphthalene |

| Bromadiolone | C₃₀H₂₃BrO₄ | 527.41 | Second | Bromobiphenyl with hydroxyl side chain |

| Flocoumafen | C₃₃H₂₅F₃O₄ | 542.55 | Second | Trifluoromethyl biphenyl |

| Difethialone | C₃₁H₂₃F₃O₃ | 500.51 | Second | Trifluoromethyl tetrahydronaphthalene |

The structural relationship between difenacoum and other second-generation anticoagulants is characterized by the presence of bulky aromatic substituents attached to the 4-hydroxycoumarin core [6] [18]. These substituents significantly increase the compounds' hydrophobicity compared to first-generation anticoagulants [18]. Difenacoum exhibits a logarithmic partition coefficient of 7.03, indicating its highly lipophilic nature [12].

The enhanced hydrophobicity of second-generation compounds like difenacoum results in increased tissue accumulation and retention [18]. This property contributes to their prolonged biological half-lives, which typically exceed 20 days compared to 15-58 hours for warfarin [18]. The liver elimination half-life of difenacoum has been estimated at 118 days, positioning it between bromadiolone (318 days) and the more rapidly eliminated compounds [20].

Second-generation anticoagulants demonstrate superior potency compared to their first-generation counterparts, with difenacoum being approximately 100-fold more potent than warfarin in reducing active vitamin K-dependent coagulation factors [18]. This enhanced potency results from both increased liver retention and a 10-fold lower half-maximal inhibitory concentration value for vitamin K epoxide reductase complex subunit 1 inhibition [18].

Physical State and Appearance

Difenacoum exists as a crystalline solid under standard ambient conditions [1]. The compound presents as a crystalline powder with an off-white to beige coloration [1]. The crystalline nature of difenacoum contributes to its physical stability and handling characteristics in commercial formulations [2] [1].

The compound exhibits a relative density of 1.27 g/cm³ when measured at 98.7% weight per weight purity [3] [4]. This density value indicates that difenacoum is slightly denser than water, which influences its settling behavior in aqueous systems and affects formulation considerations for bait preparations.

Table 1: Physical State and Appearance Properties

| Property | Value | Reference |

|---|---|---|

| Physical State | Solid | [1] |

| Appearance | Crystalline powder | [1] |

| Color | Off-white to beige | [1] |

| Crystal Form | Crystalline | [2] [1] |

| Density | 1.27 g/cm³ (98.7% w/w) | [3] [4] |

| Texture | Cotton-like texture when pure | [2] |

When handled in its pure form, difenacoum demonstrates a distinctive cotton-like texture [2]. This tactile characteristic aids in the identification and quality assessment of technical-grade material during manufacturing and analytical procedures.

Melting and Boiling Points

The melting point of difenacoum varies depending on the purity and analytical method employed. Technical-grade difenacoum demonstrates a melting point range of 211.0 to 215.0°C according to multiple authoritative sources [3] [4] [5]. The United States Environmental Protection Agency reports the melting point as 211.0 to 215.0°C for 98.7% weight per weight technical material [3] [5].

However, significant variation exists in reported melting point values across different sources. ChemSrc database reports a substantially lower melting point of 96-98°C [6], while Sigma-Aldrich analytical standards exhibit melting points between 228-232°C [7]. These discrepancies likely reflect differences in sample purity, analytical methodologies, and stereoisomeric composition.

The boiling point of difenacoum is reported as 612.8°C at standard atmospheric pressure (760 mmHg) [6]. This elevated boiling point reflects the compound's substantial molecular weight and extensive intermolecular interactions arising from its complex aromatic structure.

Table 2: Melting and Boiling Points

| Property | Value | Method/Conditions | Reference |

|---|---|---|---|

| Melting Point Range | 211.0 - 215.0°C | Technical grade | [3] [4] [5] |

| Melting Point (EPA) | 211.0 - 215.0°C (98.7% w/w) | Technical grade difenacoum | [3] [5] |

| Melting Point (ChemSrc) | 96-98°C | Various sources | [6] |

| Melting Point (Sigma) | 228 - 232°C | Analytical standard | [7] |

| Boiling Point | 612.8°C at 760 mmHg | At atmospheric pressure | [6] |

| Flash Point | 204.3°C | Standard conditions | [6] |

| Decomposition Temperature | >215-217°C | Thermal decomposition onset | [8] [9] |

The flash point occurs at 204.3°C [6], indicating that difenacoum requires substantial thermal energy before reaching conditions conducive to combustion. Thermal decomposition begins at temperatures exceeding 215-217°C [8] [9], which coincides closely with the upper range of the melting point, suggesting that melting and decomposition processes may occur concurrently under certain heating conditions.

Solubility Profile in Various Solvents

Difenacoum demonstrates pH-dependent aqueous solubility with marked variations across the physiological pH range. At pH 4, the compound exhibits extremely low water solubility of less than 0.05 mg/L [3] [10] [5], classifying it as practically insoluble under acidic conditions. Solubility increases significantly at pH 7 to 1.7 mg/L [3] [10] [5], representing a 34-fold enhancement compared to acidic conditions. Under alkaline conditions at pH 9, solubility further increases to 61 mg/L [3] [10] [5], demonstrating more than a 1000-fold increase compared to acidic pH.

This pH-dependent solubility behavior directly relates to the compound's acid dissociation constant (pKa) of approximately 4.5 [5], indicating that ionization becomes significant as environmental pH approaches and exceeds the pKa value. The ionized form exhibits enhanced aqueous solubility compared to the neutral molecular species.

Table 3: Solubility Profile in Various Solvents

| Solvent | Solubility (g/L at 20°C) | Classification | Reference |

|---|---|---|---|

| Water (pH 4) | <0.05 mg/L | Practically insoluble | [3] [10] [5] |

| Water (pH 7) | 1.7 mg/L | Very slightly soluble | [3] [10] [5] |

| Water (pH 9) | 61 mg/L | Slightly soluble | [3] [10] [5] |

| Acetone | 7.6 | Moderately soluble | [3] [5] |

| Dichloromethane | 19.6 | Highly soluble | [3] [5] |

| Ethyl acetate | 3.7 | Moderately soluble | [3] [5] |

| Propan-2-ol | 1.5 | Slightly soluble | [3] [5] |

| Methanol | 1.2 | Slightly soluble | [3] [5] |

| Toluene | 1.2 | Slightly soluble | [3] [5] |

| Hexane | 0.01 | Practically insoluble | [3] [5] |

| Chloroform | Slightly soluble | Slightly soluble | [2] |

In organic solvents, difenacoum demonstrates variable solubility patterns that correlate with solvent polarity and hydrogen bonding capacity. Dichloromethane provides the highest solubility at 19.6 g/L [3] [5], reflecting favorable interactions between the halogenated solvent and the compound's aromatic systems. Acetone exhibits moderate solubility of 7.6 g/L [3] [5], while ethyl acetate shows 3.7 g/L [3] [5].

Polar protic solvents demonstrate lower solubility values, with propan-2-ol, methanol, and toluene each showing 1.2-1.5 g/L [3] [5]. The non-polar solvent hexane exhibits minimal solubility of 0.01 g/L [3] [5], consistent with difenacoum's polar functional groups and aromatic character that favor more polar solvents.

Partition Coefficients

The octanol-water partition coefficient (log P) represents a critical parameter for understanding difenacoum's environmental fate and biological distribution. Multiple sources consistently report log P values between 7.0 and 7.6 [3] [10] [5] [6] [7], indicating extremely high lipophilicity.

The Environmental Protection Agency reports a log P of 7.6 [3] [10] [5], while ChemSrc database indicates 7.02750 [6], and Sigma-Aldrich specifies greater than 7 [7]. These values classify difenacoum as a highly lipophilic compound with strong affinity for organic phases over aqueous systems.

Table 4: Partition Coefficients

| Coefficient Type | Value | Classification | Reference |

|---|---|---|---|

| Octanol/Water (Log P) | 7.6 | Highly lipophilic | [3] [10] [5] |

| Octanol/Water (Log P) - EPA | 7.6 | Highly lipophilic | [5] |

| Octanol/Water (Log P) - ChemSrc | 7.02750 | Highly lipophilic | [6] |

| Octanol/Water (Log P) - Sigma | >7 | Potential bioaccumulation | [7] |

| Bioconcentration Factor | 9010 | High bioaccumulation potential | [10] |

| Organic Sorption (Koc) | 170,700 mL/g | Strong soil binding | [10] |

| Soil Sorption (Kd) | Value not found | N/A | [10] |

The bioconcentration factor reaches 9010 [10], indicating substantial potential for bioaccumulation in biological tissues. This elevated bioconcentration factor, combined with the high log P value, suggests that difenacoum readily partitions into lipid-rich tissues and may persist in organisms following exposure.

Organic carbon sorption coefficient (Koc) measures 170,700 mL/g [10], demonstrating extremely strong binding to soil organic matter. This high Koc value indicates that difenacoum will be largely immobilized in soils containing organic carbon, reducing its potential for leaching to groundwater but potentially increasing persistence in surface soil layers.

Acid Dissociation Constant (pKa)

The acid dissociation constant (pKa) of difenacoum has been determined through multiple analytical approaches. The Environmental Protection Agency reports an experimental pKa value of 4.5 [5], while computational predictions suggest 4.50±1.00 [2]. Literature sources provide a pKa of 4.84 [11], indicating reasonable consistency across different determination methods.

Table 5: Acid Dissociation Constant (pKa)

| Parameter | Value | Notes | Reference |

|---|---|---|---|

| pKa (EPA) | 4.5 | Experimental value | [5] |

| pKa (ChemicalBook) | 4.50±1.00 (Predicted) | Computational prediction | [2] |

| pKa (PubChem) | 4.84 | Literature value | [11] |

| Dissociation Behavior | Weak acid | At physiological pH | [11] [12] |

| Ionization State at pH 7 | Partially ionized | Mixture of ionic forms | [11] |

| Environmental Significance | pH-dependent mobility | Affects environmental fate | [11] [12] |

This pKa range classifies difenacoum as a weak acid [11] [12]. At physiological pH (approximately 7.4), the compound exists as a mixture of ionized and neutral forms [11], with the ionized fraction calculated using the Henderson-Hasselbalch equation. The difference between environmental pH and pKa values determines the predominant ionic species present in natural systems.

The environmental significance of this pKa value extends to mobility and bioavailability considerations [11] [12]. In acidic soils (pH < 4.5), difenacoum predominantly exists in its neutral form, exhibiting maximum lipophilicity and strongest soil binding. In neutral to alkaline soils, increasing ionization enhances aqueous solubility and potentially increases mobility, though the high log P value continues to favor sorption to organic matter.

Spectroscopic Characteristics

Ultraviolet-visible (UV-Vis) spectroscopy reveals distinct absorption characteristics for difenacoum. The compound exhibits two primary absorption maxima: a major peak at 259.4 nm with absorbance of 0.664 [5] and a secondary peak at 310.6 nm with absorbance of 0.267 [5]. The corresponding molar extinction coefficients are 46,600 M⁻¹cm⁻¹ and 17,100 M⁻¹cm⁻¹ [5], respectively.

These absorption characteristics arise from π-π* electronic transitions within the compound's extensive aromatic ring systems, including the coumarin core, tetrahydronaphthalene, and biphenyl moieties. The high extinction coefficients indicate strong light absorption, making UV-Vis spectroscopy suitable for quantitative analysis at relatively low concentrations.

Table 6: Spectroscopic Characteristics

| Technique | Wavelength/m/z | Absorbance/Intensity | Extinction Coefficient | Reference |

|---|---|---|---|---|

| UV-Visible (Peak 1) | 310.6 nm | 0.267 | 17,100 M⁻¹cm⁻¹ | [5] |

| UV-Visible (Peak 2) | 259.4 nm | 0.664 | 46,600 M⁻¹cm⁻¹ | [5] |

| Fluorescence Excitation | 310 nm | Optimized | N/A | [13] |

| Fluorescence Emission | 390 nm | Detection | N/A | [13] |

| HPLC-MS/MS | Multiple transitions | Quantitative | N/A | [13] [14] |

| Mass Spectrometry (M+H)+ | 445.1797 m/z | 999 | N/A | [11] |

| Fragmentation Pattern | 257.1324, 291.1015 m/z | 87, 36 | N/A | [11] |

Fluorescence spectroscopy provides enhanced sensitivity for difenacoum detection and quantification. Optimal excitation occurs at 310 nm with emission detected at 390 nm [13]. This fluorescence behavior enables highly sensitive analytical methods, particularly when coupled with high-performance liquid chromatography for separation of stereoisomers and related compounds.

Mass spectrometry reveals the molecular ion peak (M+H)+ at m/z 445.1797 [11], consistent with the molecular formula C₃₁H₂₄O₃ and molecular weight of 444.52 g/mol. Characteristic fragmentation patterns include base peak at m/z 257.1324 and secondary fragments at m/z 291.1015 [11], providing structural confirmation and enabling selective detection in complex matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the most sophisticated analytical approach for difenacoum analysis [13] [14]. This technique enables separation and quantification of individual stereoisomers while providing exceptional selectivity and sensitivity for biological and environmental samples.

Thermal Stability

Difenacoum demonstrates substantial thermal stability across a wide temperature range. Under inert atmospheric conditions, the compound remains stable up to 250°C [15], making it suitable for various processing and storage conditions encountered in commercial applications.

Thermal decomposition begins at temperatures exceeding 215-217°C [8] [9], which closely corresponds to the upper limit of the reported melting point range. This proximity suggests that melting and decomposition processes may occur simultaneously under certain heating conditions, particularly in the presence of air or oxidizing atmospheres.

Table 7: Thermal Stability Properties

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Thermal Stability Limit | Up to 250°C | Inert atmosphere | [15] |

| Decomposition Onset | 215-217°C | Air atmosphere | [8] [9] |

| Vapor Pressure (25°C) | 6.7 × 10⁻⁹ to 5.4 × 10⁻¹⁴ Pa | Standard temperature | [5] |

| Vapor Pressure (20°C) | 0.0000000067 mm Hg | Standard conditions | [10] |

| Volatility Classification | Non-volatile | Room temperature | [10] [16] |

| Stability in Air | Stable under normal conditions | No thermal decomposition | [17] |

| Hydrolysis Half-life | 1,000 days (pH 7) | Neutral pH | [10] |

The vapor pressure of difenacoum is extremely low, ranging from 6.7 × 10⁻⁹ to 5.4 × 10⁻¹⁴ Pa at 25°C [5] or 0.0000000067 mm Hg at 20°C [10]. These minimal vapor pressure values classify difenacoum as essentially non-volatile under ambient conditions [10] [16], indicating negligible potential for atmospheric transport through volatilization.

Chemical stability under normal storage conditions is excellent [17]. Difenacoum does not undergo thermal decomposition under typical ambient conditions and maintains its chemical integrity during standard handling and storage procedures. However, high-temperature decomposition or burning in air leads to formation of toxic gases, including carbon monoxide and potentially other hazardous pyrolysis products [9].

Hydrolytic stability demonstrates pH-dependence similar to the compound's solubility behavior. Under neutral pH conditions (pH 7), the hydrolysis half-life extends to 1,000 days [10], indicating excellent chemical stability in most environmental and biological systems. This extended half-life contributes to the compound's environmental persistence and potential for bioaccumulation in exposed organisms.

Purity

Physical Description

Color/Form

Off-white powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

Odor

Decomposition

High-temperature decomposition or burning in air will lead to the formation of toxic gases, which may include carbon monoxide as well as fumes of unchanged rodenticide ...

Appearance

Melting Point

Storage

UNII

Mechanism of Action

Both 4-hydroxycoumarin derivatives and indandiones (also known as oral anticoagulants) are antagonists of vitamin K. Their use as rodenticides is based on the inhibition of the vitamin K-dependent step in the synthesis of a number of blood coagulation factors. The vitamin K-dependent proteins involved in the coagulation cascade are the procoagulant factors II (prothrombin), VII (proconvertin), IX (Christmas factor) and X (Stuart-Prower factor), and the coagulation-inhibiting proteins C and S. All these proteins are synthesized in the liver. Before they are released into the circulation the various precursor proteins undergo substantial (intracellular) post-translational modification. Vitamin K functions as a co-enzyme in one of these modifications, namely the carboxylation at well-defined positions of 10-12 glutamate residues into gamma-carboxyglutamate (Gla). The presence of these Gla residues is essential for the procoagulant activity of the various coagulations factors. Vitamin K hydroquinone (KH2) is the active co-enzyme, and its oxidation to vitamin K 2,3-epoxide (KO) provides the energy required for the carboxylation reaction. The epoxide is than recycled in two reduction steps mediated by the enzyme KO reductase. The latter enzyme is the target enzyme for coumarin anticoagulants. Their blocking of the KO reductase leads to a rapid exhaustion of the supply of KH2, and thus to an effective prevention of the formation of Gla residues. This leads to an accumulation of non-carboxylated coagulation factor precursors in the liver. In some cases these precursors are processed further without being carboxylated, and (depending on the species) may appear in the circulation. At that stage the under-carboxylated proteins are designated as descarboxy coagulation factors. Normal coagulation factors circulate in the form of zymogens, which can only participate in the coagulation cascade after being activated by limited proteolytic degradation. Descarboxy coagulation factors have no procoagulant activity (i.e. they cannot be activated) and neither they can be converted into the active zymogens by vitamin K action. Whereas in anticoagulated humans high levels of circulating descarboxy coagulation factors are detectable, these levels are negligible in warfarin-treated rats and mice. /Anticoagulant rodenticides/

Second-generation anticoagulant rodenticide. Inhibits the vitamin K-dependent steps in the synthesis of clotting factors II, VII, IX, and X. Duration of action is much longer than that of warfarin.

Rodenticide anticoagulants inhibit the dithiothreitol-dependent vitamin K reductase reactions and prevent vitamin K hydroquinone regeneration, which is evident by the significant incr in serum vitamin 2,3 epoxide levels and a concurrent incr in the serum vitamin K epoxide-vitamin K ratio. Inhibition of vitamin K reductases indirectly inhibits active prothrombin complex protein formation. Rodenticide anticoagulants inhibit vitamin K regeneration almost immediately, but the anticoagulant effect is delayed until the vitamin K stores are depleted and sufficient active coagulation factors are removed from circulation.

Vapor Pressure

VP: 1.2X10-6 mm Hg at 45 °C

5.0X10-11 mm Hg at 25 °C (Estimated high-end value)

Absorption Distribution and Excretion

... In our first experiment difenacoum (0.5 mg/kg) killed 50% of male mice within 9 days of its admin, whereas no female mice died during this study. In a second group of experiments, the anticoagulant effect of difenacoum in male and female rats was determined. Under resting conditions, the prothrombin complex activities (PCA) of male and female rats were not significantly different. Over the first 24 hr after admin of difenacoum (0.4 mg/kg ip), there was a monoexponential fall in PCA in both sexes. However, 6, 12 and 24 hr after difenacoum, the PCA in male rats was significantly (P<0.05) lower than in female rats. PCA began to recover over the subsequent 48 hr in both sexes, during which time there was marked variability in recovery in female rats. The difference between the onset of action of difenacoum in male and female rats did not appear to be due to a greater rate of elimination of the drug in female rats, since the plasma concns of difenacoum 24 hr after its admin were the same in both sexes. The concn of vitamin K1 in rat liver was also investigated. Vitamin K1 levels were 35.1 +/- 18.6 ng/(g liver) (male), and 29.4 +/- 5.4 ng/(g liver) (females) in control rats, but 24 hr after difenacoum, vitamin K1 levels were either very low, or undetectable in all rats.

Thirty two male rats were dosed orally by gavage with 1.2 mg/kg of (14)C-labeled-Difenacoum (phenyl-ring of coumarin moiety) (specific activity: 1961 Mbq/mmole; radiochemical purity: 93.1%, cis:trans ratio: 44:56). Three animals per time point were euthanized at 1, 4 and 8 days and 2, 4, 8, 12 and 26 weeks after dosing. Blood was collected by cardiac puncture and the liver, kidneys, pancrease, salivary glands and a sample of abdominal fat were removed for radioanalysis. The prothrombin time and kaolin- cephalin time were measured for each blood sample. The liver was the primary tissue in which the radiolabel was isolated. Forty one percent of the administered dose was recovered from the organ 24 hours after dosing. Even 6 months after dosing, 3% of the administered dose was still present in the liver. A biphasic elimination process was noted with a half-life for the rapid phase being 3 days and a half-life of the slow phase of 118 days. The cis isomer of the active ingredient demonstrated a longer residence time in the liver. By 14 days, the trans form was no longer detectable. Other metabolites were also isolated in the liver, but were not chemically identified in the study. ...

The concentration in fat was relatively low. Difenacoum is highly lipophilic, but that does not significantly affect tissue distribution due to a high affinity for specific binding sites in tissues.

For more Absorption, Distribution and Excretion (Complete) data for DIFENACOUM (8 total), please visit the HSDB record page.

Metabolism Metabolites

Wikipedia

Biological Half Life

After a single oral (14)C-difenacoum dose /to rats/ of 1.2 mg/kg bw, the ...half-life of elimination of the radioactivity /in the liver/ during the first rapid phase was 3 days, and for the slower phase was 118 days. A similar biphasic elimination was also apparent in the kidney. ...

/In humans/, an intentional difenacoum ingestion resulted in a plasma half-life of 11.5 days.

/In laboratory animals/, the elimination from the liver and kidney is biphasic with an initial rapid phase of three days and a slower phase with a half-life of 118-120 days. In the pancreas, the concentration declined more slowly (a half-life of 182 days).

... A terminal half life of 11.7 days /in human plasma/.

Use Classification

Methods of Manufacturing

... Synthesized by the condensation of 4-hydroxycoumarin and 3-biphenyl-4-yl-1,2,3,4-tetrahydro-1-naphthol.

General Manufacturing Information

Appearing in 1974, difenacoum was the first of the new generation of anticoagulants to be commercialized for the control of rodents resistant to warfarin and related compounds.

Chemical warfare agents may be manufactured from a wide range of commercially manufactured household industrial products such as bleach, antifreeze, fertilizers containing anhydrous ammonia, pesticides, or anticoagulant rodenticides particularly superwarfarins, to name a few. ... Superwarfarins may be used to harm or terrorize people through the ingestion of contaminated food or water. /Superwarfarins/

Rodenticide anticoagulants are used in the control of rodent populations. In addition to accidental ingestions in humans, such agents have also been used for homicidal and suicidal purposes. There are two major groups of rodenticide anticoagulants - hydroxycoumarins and indanediones. /Rodenticide anticoagulants/

Analytic Laboratory Methods

Rodenticide anticoagulants are used in the control of rodent populations. In addition to accidental ingestions in humans, such agents have also been used for homicidal and suicidal purposes. There are two major groups of rodenticide anticoagulants - hydroxycoumarins and indanediones. Before the advent of LC-MS/MS, analysis for such agents was relegated to such techniques as TLC and HPLC with nonspecific modes of detection. LC-MS/MS has been used to determine any given number of rodenticide anticoagulants in animal tissues, foods, plasma, etc. Use of this technique allows for the simultaneous identification of individual compounds within both classes of rodenticide anticoagulants. The LC-MS/MS method presented allows for simultaneous qualitative identification of brodifacoum, bromadiolone, chlorphacinone, dicumarol, difenacoum, diphacinone, and warfarin in blood, serum, and plasma using ESI in the negative mode. Two transitions are monitored for each analyte after a simple sample preparation. Chromatographic separation is accomplished using a gradient of ammonium hydroxide in water and ammonium hydroxide in methanol. Chloro-warfarin is used as internal standard.

The purpose of this study was to develop and validate a liquid chromatography-tandem mass spectrometry method for the identification and quantification of anticoagulant (anti-vitamin K or AVK) compounds, including rodenticides, drugs, and natural products because no published method could be found. The proposed method is based on ion-trap technology with electrospray ionization (ESI) and multiple reaction monitoring (MRM) technique. Each AVK is identified by means of its retention time, precursor ion, and two product ions. Plasma samples are extracted by liquid-liquid partition on Toxi-tube B(R). The method was validated on dog plasma and gave good results in terms of specificity, linearity, and percent recovery for the 14 AVK tested (warfarin, acenocoumarol, bromadiolone, brodifacoum, chlorophacinone, coumatetralyl, dicoumarol, difenacoum, difethialone, flocoumafen, fluindione, phenindione, and tioclomarol). The limits of detection ranged from 5 to 25 ng/mL. Intraday repeatability was good, but interday repeatability was more variable though still sufficient for our diagnostic purposes. The technique was successfully applied in a series of clinical investigations to demonstrate its applicability in various animal species and gave very high sensitivity and specificity results.

Anticoagulant rodenticides are frequently a cause of poisoning of domestic animals, wildlife, and human beings. A toxicosis in 6,000 laying hens caused by the malicious addition of unknown amounts of coumatetralyl bait as well as the insecticides aldicarb, methomyl, and imidacloprid in the drinking water, was investigated in the current study. In order to determine a possible carryover of coumatetralyl into eggs, a rapid and reliable analytical method was developed and fully validated for the simultaneous detection of 6 anticoagulant rodenticides (warfarin, coumatetralyl, coumachlor, bromadiolone, difenacoum, and brodifacoum) in yolk and albumen using high-performance liquid chromatography (HPLC) with fluorescence detection. The method developed was reproducible, sensitive, accurate, and linear within the range of 0.01-1 mg/kg, which is the concentration range of bromadiolone and warfarin found in yolk in previously reported studies. The coefficient of variations of within and between days was 1.0-8.5% for yolk and 0.6-3.8% for albumen, while recoveries from spiked albumen and yolk samples were all in the range of 79-99% and 51-95%, respectively. Limits of detection in yolk were 0.01 mg/kg for warfarin and 0.003 mg/kg for the remaining compounds; in albumen, the limit of detection was 0.003 mg/kg for warfarin, coumatetralyl, and coumachlor, and 0.0015 mg/kg for difenacoum and brodifacoum. The application of the validated method revealed the presence of coumatetralyl in the yolk only at levels of 0.0057 mg/kg and 0.0052 mg/kg on the second and fourth day of the poisoning. In conclusion, the HPLC method demonstrated suitability for application in official analysis of anticoagulants in hen eggs.

For more Analytic Laboratory Methods (Complete) data for DIFENACOUM (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: Difenacoum; Matrix: Animal tissues; Procedure: HPLC/FD; Detection Level: 2 ug/kg. /from table/

Analyte: Difenacoum; Matrix: Serum; Procedure: HPLC; Detection Level: 10 ug/l. /from table/

A quick and easy method for the analysis of anticoagulant rodenticides in blood or tissue using principles of dispersive solid-phase extraction (dSPE), commonly known as QuEChERS (short for quick, easy, cheap, effective, rugged, and safe), was developed. Briefly, a combination of magnesium sulfate, PSA, florisil, and basic alumina was used to cleanup blood samples. Further, to cleanup liver tissue samples, C(18) sorbent was included along with the previously mentioned. The samples were analyzed using high-performance liquid chromatography equipped with a reversed-phase C(18) column (150 x 4.6 mm, 5-microm particle size) and a UV and fluorescence detector. The mobile phase consisted of 0.03 M tetrabutylammonium hydroxide (TBA) adjusted to pH 7/methanol (1:1, v/v) as solvent A and methanol as solvent B in a gradient run. The method detection limit was as low as 10 ng/mL for brodifacoum and difenacoum in blood and 10 ng/g in liver; 50 ng/mL for bromadiolone, difethialone, and chlorphacinone in blood and similarly 50 ng/g in liver; and 100 ng/mL for coumafuryl, pindone, warfarin, and diphacinone in blood and 100 ng/g in liver samples. A number of clinical samples of both blood and liver were analyzed; the comparison of this modified QuEChERS and traditional solid-phase extraction data was found to be in close agreement. This method resulted in drastic reduction in processing time and solvent cost both in terms of consumption and disposal, thus making it an attractive alternative to the traditional solid-phase extraction.

Storage Conditions

Technical difenacoum and formulations should be stored in sealed containers in locked, well-ventilated, dry areas away from frost, direct sunlight, and sources of heat and ignition. Keep products out of reach of children and unauthorized personnel. Do not store near food or animal feed.

Interactions

The following drugs ... may increase ... response to coumarin or indandione derivatives: alcohol (acute intoxication), allopurinol, aminosalicylic acid, amiodarone, anabolic steroids, chloral hydrate, chloramphenicol, cimetidine, clofibrate, co-trimoxazole, danazol, dextrothyroxine sodium, diazoxide, diflunisal, disulfiram, erythromycin, ethacrynic acid, fenoprofen calcium, glucagon, ibuprofen, indomethacin, influenza virus vaccine, isoniazid, meclofenamate, mefenamic acid, methylthiouracil, metronidazole, miconazole, nalidixic acid, neomycin (oral), pentoxifylline, phenylbutazone, propoxyphene, propylthiouracil, quinidine, quinine, salicylates, streptokinase, sulfinpyrazone, sulfonamides, sulindac, tetracyclines, thiazides, thyroid drugs, tricyclic antidepressants, urokinase, vitamin E. /Coumarin and indandione derivatives/

The following drugs ... may ... decrease ... response to coumarin or indandione derivatives: alcohol (chronic alcoholism), barbiturates, carbamazepine, corticosteroids, corticotropin, ethchlorvynol, glutethimide, griseofulvin, mercaptopurine, methaqualone, oral contraceptives containing estrogen, rifampin, spironolactone, vitamin K. /Coumarin and indandione derivatives/

The binding constants (K) of a series of anticoagulant rodenticides with the main soil organic component, humic acid (HA), were determined using frontal analysis approach. The order of the binding constants was identical as the one obtained in a previous paper, i.e. bromadiolone>brodifacoum>difenacoum>chlorophacinone>diphacinone, confirming the power of this frontal analysis approach for the determination of binding constants. Moreover, and for the first time, the concentration of unbound rodenticide to HAs could be determined. Thanks this approach, /researchers/ could clearly demonstrate that HA acid protected the human hepatoma cell line HepG2 against the cytotoxicity of all the rodenticides tested and that the toxicity of rodenticides was directly linked to the free rodenticide fraction in the medium (i.e. unbound rodenticide to HA).

Stability Shelf Life

Dates

2: Kotthoff M, Rüdel H, Jürling H, Severin K, Hennecke S, Friesen A, Koschorreck J. First evidence of anticoagulant rodenticides in fish and suspended particulate matter: spatial and temporal distribution in German freshwater aquatic systems. Environ Sci Pollut Res Int. 2018 Mar 1. doi: 10.1007/s11356-018-1385-8. [Epub ahead of print] PubMed PMID: 29497938.

3: Sainsbury KA, Shore RF, Schofield H, Croose E, Pereira MG, Sleep D, Kitchener AC, Hantke G, McDonald RA. Long-term increase in secondary exposure to anticoagulant rodenticides in European polecats Mustela putorius in Great Britain. Environ Pollut. 2018 May;236:689-698. doi: 10.1016/j.envpol.2018.02.004. PubMed PMID: 29438955.

4: Seljetun KO, Eliassen E, Karinen R, Moe L, Vindenes V. Quantitative method for analysis of six anticoagulant rodenticides in faeces, applied in a case with repeated samples from a dog. Acta Vet Scand. 2018 Jan 17;60(1):3. doi: 10.1186/s13028-018-0357-9. PubMed PMID: 29343296; PubMed Central PMCID: PMC5772691.

5: Boitet M, Hammed A, Chatron N, Debaux JV, Benoit E, Lattard V. Elevated difenacoum metabolism is involved in the difenacoum-resistant phenotype observed in Berkshire rats homozygous for the L120Q mutation in the vitamin K epoxide reductase complex subunit 1 (Vkorc1) gene. Pest Manag Sci. 2018 Jun;74(6):1328-1334. doi: 10.1002/ps.4797. Epub 2018 Feb 21. PubMed PMID: 29155484.

6: López-García M, Romero-González R, Frenich AG. Determination of rodenticides and related metabolites in rabbit liver and biological matrices by liquid chromatography coupled to Orbitrap high resolution mass spectrometry. J Pharm Biomed Anal. 2017 Apr 15;137:235-242. doi: 10.1016/j.jpba.2017.01.043. Epub 2017 Jan 28. PubMed PMID: 28160742.

7: Fourel I, Damin-Pernik M, Benoit E, Lattard V. Core-shell LC-MS/MS method for quantification of second generation anticoagulant rodenticides diastereoisomers in rat liver in relationship with exposure of wild rats. J Chromatogr B Analyt Technol Biomed Life Sci. 2017 Jan 15;1041-1042:120-132. doi: 10.1016/j.jchromb.2016.12.028. Epub 2016 Dec 21. PubMed PMID: 28033586.

8: Damin-Pernik M, Espana B, Besse S, Fourel I, Caruel H, Popowycz F, Benoit E, Lattard V. Development of an Ecofriendly Anticoagulant Rodenticide Based on the Stereochemistry of Difenacoum. Drug Metab Dispos. 2016 Dec;44(12):1872-1880. Epub 2016 Sep 12. PubMed PMID: 27621204.

9: Gül N, Yiğit N, Saygılı F, Demirel E, Geniş C. Comparison of the effects of difenacoum and brodifacoum on the ultrastructure of rat liver cells. Arh Hig Rada Toksikol. 2016 Sep 1;67(3):204-209. doi: 10.1515/aiht-2016-67-2783. PubMed PMID: 27749259.

10: Muscarella M, Armentano A, Iammarino M, Palermo C, Amorena M. Anticoagulant rodenticide poisoning in animals of Apulia and Basilicata, Italy. Vet Ital. 2016 Jun 30;52(2):153-9. doi: 10.12834/VetIt.118.333.3. PubMed PMID: 27393877.

11: Ruiz-Suárez N, Melero Y, Giela A, Henríquez-Hernández LA, Sharp E, Boada LD, Taylor MJ, Camacho M, Lambin X, Luzardo OP, Hartley G. Rate of exposure of a sentinel species, invasive American mink (Neovison vison) in Scotland, to anticoagulant rodenticides. Sci Total Environ. 2016 Nov 1;569-570:1013-1021. doi: 10.1016/j.scitotenv.2016.06.109. Epub 2016 Jul 4. PubMed PMID: 27387798.

12: Feinstein DL, Akpa BS, Ayee MA, Boullerne AI, Braun D, Brodsky SV, Gidalevitz D, Hauck Z, Kalinin S, Kowal K, Kuzmenko I, Lis K, Marangoni N, Martynowycz MW, Rubinstein I, van Breemen R, Ware K, Weinberg G. The emerging threat of superwarfarins: history, detection, mechanisms, and countermeasures. Ann N Y Acad Sci. 2016 Jun;1374(1):111-22. doi: 10.1111/nyas.13085. Epub 2016 May 31. Review. PubMed PMID: 27244102; PubMed Central PMCID: PMC4940222.

13: Gómez-Canela C, Lacorte S. Comprehensive characterization of anticoagulant rodenticides in sludge by liquid chromatography-tandem mass spectrometry. Environ Sci Pollut Res Int. 2016 Aug;23(15):15739-48. doi: 10.1007/s11356-016-6743-9. Epub 2016 May 4. PubMed PMID: 27146526.

14: Marangoni MN, Martynowycz MW, Kuzmenko I, Braun D, Polak PE, Weinberg G, Rubinstein I, Gidalevitz D, Feinstein DL. Membrane Cholesterol Modulates Superwarfarin Toxicity. Biophys J. 2016 Apr 26;110(8):1777-1788. doi: 10.1016/j.bpj.2016.03.004. PubMed PMID: 27119638; PubMed Central PMCID: PMC4850322.

15: Leporati M, Salomone A, Golè G, Vincenti M. Determination of Anticoagulant Rodenticides and α-Chloralose in Human Hair. Application to a Real Case. J Anal Toxicol. 2016 May;40(4):277-85. doi: 10.1093/jat/bkw019. Epub 2016 Mar 16. PubMed PMID: 26984200.

16: Geduhn A, Jacob J, Schenke D, Keller B, Kleinschmidt S, Esther A. Relation between Intensity of Biocide Practice and Residues of Anticoagulant Rodenticides in Red Foxes (Vulpes vulpes). PLoS One. 2015 Sep 29;10(9):e0139191. doi: 10.1371/journal.pone.0139191. eCollection 2015. PubMed PMID: 26418154; PubMed Central PMCID: PMC4587841.

17: Maršálek P, Modrá H, Doubková V, Večerek V. Simultaneous determination of ten anticoagulant rodenticides in tissues by column-switching UHPLC-ESI-MS/MS. Anal Bioanal Chem. 2015 Oct;407(25):7849-54. doi: 10.1007/s00216-015-8954-1. Epub 2015 Aug 18. PubMed PMID: 26280206.

18: Bidny S, Gago K, David M, Duong T, Albertyn D, Gunja N. A validated LC-MS-MS method for simultaneous identification and quantitation of rodenticides in blood. J Anal Toxicol. 2015 Apr;39(3):219-24. doi: 10.1093/jat/bku175. Epub 2015 Jan 16. PubMed PMID: 25595137.

19: López-Perea JJ, Camarero PR, Molina-López RA, Parpal L, Obón E, Solá J, Mateo R. Interspecific and geographical differences in anticoagulant rodenticide residues of predatory wildlife from the Mediterranean region of Spain. Sci Total Environ. 2015 Apr 1;511:259-67. doi: 10.1016/j.scitotenv.2014.12.042. Epub 2014 Dec 26. PubMed PMID: 25546464.

20: Card DJ, Francis S, Deuchande K, Harrington DJ. Superwarfarin poisoning and its management. BMJ Case Rep. 2014 Oct 13;2014. pii: bcr2014206360. doi: 10.1136/bcr-2014-206360. PubMed PMID: 25312896; PubMed Central PMCID: PMC4195219.